3-Phenoxythiophene-2-carbaldehyde oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-12-8-11-10(6-7-15-11)14-9-4-2-1-3-5-9/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMQLOQEDQAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381347 | |
| Record name | N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-75-5 | |
| Record name | N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 Phenoxythiophene 2 Carbaldehyde Oxime
Reactivity of the Oxime Functional Group
The oxime group (C=N-OH) is a versatile functional group known for its rich and varied reactivity. nsf.gov It shares some characteristics with imines, such as the ability to undergo isomerization, but its greater stability against hydrolysis makes it a robust synthetic handle. nsf.govnih.gov The reactivity of the oxime in 3-phenoxythiophene-2-carbaldehyde (B140713) oxime is modulated by the electron-donating and withdrawing characteristics of the substituted thiophene (B33073) ring.
The oxime functional group possesses both nucleophilic and electrophilic characteristics, making it ambidentate. acs.org This dual reactivity is central to its synthetic utility.
Nucleophilic Character : The oxime group has two nucleophilic sites: the nitrogen and the oxygen atoms. nsf.gov The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, for instance, in alkylation or acylation reactions, although N-alkylation is often a side reaction compared to O-alkylation. acs.org The oxygen atom is also nucleophilic and its reactivity is commonly exploited in the formation of oxime ethers through reactions with electrophiles like alkyl halides. acs.org The formation of an oxime itself from an aldehyde (like 3-phenoxythiophene-2-carbaldehyde) and hydroxylamine (B1172632) is a classic example of nucleophilic addition to the carbonyl group, followed by an elimination (dehydration) step. nih.govdoubtnut.com
Electrophilic Character : The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. This is analogous to the carbonyl carbon in aldehydes and ketones. Carbon-centered radicals, for example, add preferentially to the carbon atom of the C=N bond in oxime ethers. libretexts.org Furthermore, under acidic conditions, protonation of the hydroxyl group enhances the electrophilicity of the carbon, facilitating reactions such as the Beckmann rearrangement.
The reactivity profile of the oxime functional group is summarized in the table below.
| Reactivity Type | Atom(s) Involved | Common Reactions |
| Nucleophilic | Nitrogen, Oxygen | O-alkylation, O-acylation, N-alkylation |
| Electrophilic | Carbon | Nucleophilic addition, Radical addition, Beckmann rearrangement |
The C=N double bond in oximes, including 3-phenoxythiophene-2-carbaldehyde oxime, is stereogenic, leading to the existence of geometric isomers, designated as E and Z (or historically as syn and anti). The orientation of the hydroxyl group relative to the substituents on the carbon atom defines the isomer. For an aldoxime derived from thiophene-2-carbaldehyde (B41791), the Z-isomer has the OH group syn to the C-H bond, while the E-isomer has it anti.
The interconversion between E and Z isomers can occur under various conditions, such as heating, UV irradiation, or acid catalysis. researchgate.netmdpi.com The position of the equilibrium and the rate of isomerization are often temperature-dependent. researchgate.net The synthesis of oximes from carbonyl compounds can yield a mixture of isomers, and specific conditions may be required to obtain a single, pure isomer. researchgate.net
The stereochemistry of the oxime is not merely a structural curiosity; it has profound consequences for its chemical reactivity. core.ac.uk In many reactions, particularly rearrangements and cyclizations, the spatial arrangement of the groups dictates the reaction pathway and the structure of the product. For example, the Beckmann rearrangement is highly stereospecific, with the group anti to the hydroxyl migrating. careerendeavour.comorganic-chemistry.org Similarly, certain electrocyclization reactions involving oxime ethers derived from thiophenes have been shown to be critically dependent on the E/Z stereochemistry of the oxime ether. core.ac.uk In one study, E-oxime ethers were found to be significantly more reactive toward electrocyclization than their Z-counterparts. core.ac.uk
The relatively weak N–O bond in oximes and their derivatives makes them excellent precursors for nitrogen-centered radicals, particularly iminyl radicals (R₂C=N•). nsf.govmdpi.com These radicals are versatile intermediates in a variety of synthetic transformations. researchgate.netbohrium.com
The generation of iminyl radicals from oxime derivatives can be achieved through several methods:
Photoredox Catalysis : Visible light photoredox catalysis is a mild and efficient method to generate iminyl radicals from precursors like O-acyl oximes, O-aryl oximes, and α-imino-oxy acids via a single-electron transfer (SET) process. nsf.govresearchgate.net
Transition Metal Catalysis : Transition metals such as iron, copper, or palladium can catalyze the homolytic cleavage of the N–O bond. This can occur through a SET mechanism, forming a radical anion that fragments, or via the direct insertion of the metal into the N–O bond. nsf.govorganic-chemistry.org
Thermal or Photochemical Cleavage : Direct thermolysis or UV irradiation can also induce homolytic scission of the N-O bond, particularly in oxime esters. mdpi.com
Once formed, iminyl radicals derived from structures like this compound can undergo several characteristic reactions:
Intramolecular Cyclization : The radical can add to a nearby π-system (an alkene or alkyne), typically in a 5-exo-trig or 6-exo-trig fashion, to form new heterocyclic rings. nsf.govorganic-chemistry.org
1,5-Hydrogen Atom Transfer (HAT) : An iminyl radical can abstract a hydrogen atom from a C-H bond, usually at the δ-position, to generate a new carbon-centered radical, which can then undergo further reactions. nsf.govbohrium.com
Fragmentation : Iminyl radicals can undergo β-scission (cleavage of the α-carbon-carbon bond), leading to the formation of nitriles and a new carbon-centered radical. researchgate.net This is a common pathway for radicals derived from cyclobutanone oximes. nsf.gov
| Radical Generation Method | Precursor Type | Mechanism |
| Photoredox Catalysis | O-acyl oximes, O-aryl oximes | Single-Electron Transfer (SET) |
| Transition Metal Catalysis | Oxime esters, Oxime ethers | SET or Oxidative Addition |
| Thermolysis/Photolysis | Oxime esters | Homolytic N-O bond cleavage |
Rearrangement Reactions of this compound and its Derivatives
Rearrangement reactions provide powerful pathways for skeletal reorganization, and the oxime functionality is a well-known participant in such transformations.
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide or a lactam (from a cyclic oxime). masterorganicchemistry.comwikipedia.org The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically by protonation with a strong acid (e.g., H₂SO₄, PCl₅). careerendeavour.comwikipedia.org
The key step is the migration of the alkyl or aryl group positioned anti (trans) to the leaving group on the nitrogen atom. organic-chemistry.orgbdu.ac.in This 1,2-shift occurs concertedly with the cleavage of the N-O bond, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.com
For aldoximes, such as this compound, the Beckmann rearrangement often leads to the formation of nitriles through dehydration, rather than amides. careerendeavour.commasterorganicchemistry.com In this case, the migrating group is a hydrogen atom. The resulting intermediate readily loses a proton to give the stable nitrile product. Therefore, treatment of this compound with Beckmann rearrangement conditions would be expected to produce 3-phenoxythiophene-2-carbonitrile.
A competing reaction is the Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation. wikipedia.org
Oxime ethers derived from thiophenes can participate in pericyclic reactions, such as electrocyclization, to construct fused heterocyclic systems. A notable example involves the synthesis of borylated thienopyridines from an oxime ether derived from a thiophene bearing an ortho-alkyne group. core.ac.uk
In this process, the thiophene derivative first undergoes a platinum-catalyzed diboration across the alkyne, which, along with the C=C bond of the thiophene and the C=N bond of the oxime ether, forms a 1-aza-1,3,5-hexatriene system. This intermediate then undergoes a thermally induced 6π-electrocyclization, where a new C-N bond is formed, leading to a dihydropyridine ring fused to the thiophene. Subsequent aromatization yields the final thienopyridine product. core.ac.uk
A critical finding in these studies was the role of the oxime ether's stereochemistry. The thermal electrocyclization was observed to proceed efficiently only for the E-oxime ether isomer. The corresponding Z-isomer was found to be unreactive under the same conditions. Computational analysis suggested that the transition state for the cyclization of the E-isomer is stabilized by a favorable N-lone pair→C=C π* orbital interaction, lowering the activation energy. core.ac.uk Unreactive Z-oxime ethers could, however, be converted to the product through a sequence of photochemical Z→E isomerization followed by thermal electrocyclization. core.ac.uk
Derivatization Strategies for Expanding Molecular Complexity
The structural framework of this compound, which combines a thiophene ring, a phenoxy group, and a reactive oxime moiety, offers numerous opportunities for chemical modification. These derivatization strategies are crucial for expanding the molecular complexity of the scaffold, enabling the synthesis of diverse analogues for various applications, including medicinal chemistry and materials science. Key transformation pathways include functionalization of the oxime group, transition metal-catalyzed cross-coupling reactions on the aromatic rings, and innovative C-H/N-O bond functionalization methodologies. These approaches allow for the systematic alteration of the molecule's steric and electronic properties.
The hydroxyl group of the oxime is a prime site for derivatization, readily undergoing reactions to form oxime ethers and esters. These transformations not only modify the parent molecule's physicochemical properties but also introduce new functional handles for further reactions. arpgweb.com Oximes are versatile precursors for a variety of derivatives, including ethers and esters, which can be synthesized through straightforward chemical reactions. mdpi.com
Oxime Ethers: The synthesis of oxime ethers from this compound can be achieved by reacting it with alkyl or aryl halides in the presence of a base. One-pot synthesis methods, where the oxime is generated in situ from the corresponding aldehyde and subsequently alkylated, offer an efficient route to these derivatives. Common bases used for this transformation include potassium carbonate, sodium hydride, and various alkoxides, in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These reactions are generally efficient and allow for the introduction of a wide array of substituents on the oxime oxygen.
Oxime Esters: Esterification of the oxime hydroxyl group is another common and high-yielding modification. organic-chemistry.org This can be accomplished by reacting the oxime with carboxylic acids, acid chlorides, or anhydrides. researchgate.net When using carboxylic acids, coupling agents such as N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are often employed to facilitate the reaction at room temperature. organic-chemistry.org An alternative modern approach involves a visible-light-mediated three-component reaction of an aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester, which can generate oxime esters in a single step under mild conditions. nih.gov Oxime esters are valuable synthetic intermediates, as the N-O bond is relatively weak and can be cleaved to generate radicals for further transformations. mdpi.com
Table 1: Selected Methods for the Synthesis of Oxime Ethers and Esters
| Derivative Type | Reagents | Catalyst/Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Oxime Ether | Alkyl Halide (e.g., Ethyl Bromide) | Anhydrous K₂CO₃ | THF | Reflux | |
| Oxime Ether | Alkyl Halide | NaH, KOH, NaHCO₃ | Acetone, DMSO, DMF | Varies | |
| Oxime Ester | Carboxylic Acid | EDCI, DMAP | Dichloromethane (CH₂Cl₂) | Room Temperature | organic-chemistry.org |
| Oxime Ester | Carboxylic Acid | CDMT, NMM | 1,4-Dioxane | Room Temperature | |
| Oxime Ester | Acyl Halide or Anhydride | Base (e.g., Pyridine) | Varies | Varies | researchgate.net |
EDCI: N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride; DMAP: 4-(dimethylamino)pyridine; CDMT: 2-chloro-4,6-dimethoxy-1,3,5-triazine; NMM: N-methylmorpholine; THF: Tetrahydrofuran.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly suitable for modifying the this compound scaffold. mdpi.com These reactions can be directed to the thiophene ring, leveraging its inherent reactivity, or guided by the oxime functional group.
The thiophene ring in the scaffold is amenable to direct C-H arylation. For instance, the palladium-catalyzed direct 5-arylation of thiophene derivatives bearing substituents at the C2 position is a well-established method. researchgate.net The regioselectivity of this reaction can often be controlled by the choice of base and solvent; for example, using potassium acetate can favor arylation at the C5 position, while cesium carbonate may direct the reaction to the C3 position. researchgate.net This allows for the selective introduction of aryl or heteroaryl groups onto the thiophene core, significantly increasing molecular diversity.
Furthermore, the oxime group itself can act as a directing group for C-H functionalization. nih.gov When derivatized, for example as an O-acetyl oxime, it can direct a palladium catalyst to functionalize adjacent sp² C-H bonds. This strategy enables the introduction of various groups, such as acetate, which can then be transformed into other functionalities like hydroxyl or amino groups. nih.gov This directed approach provides a pathway to functionalized ketones, alcohols, and heterocycles from a common intermediate. nih.gov Common palladium-catalyzed reactions applicable to this scaffold include the Suzuki, Heck, and Stille couplings, which would typically require prior halogenation of the thiophene or phenoxy ring. mdpi.comnih.gov
Table 2: Potential Palladium-Catalyzed Reactions on the Thiophene-Oxime Scaffold
| Reaction Type | Coupling Partner | Key Reagents/Catalyst | Potential Site of Functionalization | Resulting Structure | Reference |
|---|---|---|---|---|---|
| Direct C-H Arylation | Aryl Bromide | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (KOAc or Cs₂CO₃) | Thiophene C5 or C3 position | Aryl-substituted thiophene | researchgate.net |
| Directed C-H Acetoxylation | Acetic Anhydride | Pd(OAc)₂ (as O-acetyl oxime) | Thiophene C3 position | Acetoxy-substituted thiophene | nih.gov |
| Suzuki Coupling | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Halogenated thiophene or phenoxy ring | Biaryl structure | mdpi.com |
| Heck Vinylation | Alkene | Pd(OAc)₂, Base | Halogenated thiophene or phenoxy ring | Alkenyl-substituted aromatic | mdpi.com |
Recent advancements in synthetic chemistry have focused on C-H bond functionalization, which allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, and methodologies involving N-O bond cleavage. nih.gov Both strategies are highly applicable to the this compound scaffold.
The N-O bond in oximes is relatively weak and can be cleaved under various conditions to generate reactive intermediates. nih.gov In many transition-metal-catalyzed reactions, the oxime functionality can act as an internal oxidant, facilitating C-H functionalization/cyclization cascades without the need for external oxidants. nih.gov This process often involves the formation of a metal-chelated intermediate, followed by C-H activation and reductive elimination, leading to the formation of N-heterocycles. This approach provides an atom-economical pathway to complex fused ring systems.
Radical-mediated reactions initiated by N-O bond homolysis are also prevalent. mdpi.com For instance, upon thermal or photochemical induction, oxime esters can fragment to yield iminyl and acyloxyl radicals. The acyloxyl radicals often decarboxylate rapidly to produce carbon-centered radicals, which can then participate in various bond-forming events. mdpi.com This radical-based strategy enables functionalizations that are complementary to traditional ionic pathways. The combination of C-H activation on the thiophene ring with transformations involving the N-O bond offers a powerful strategy for synthesizing novel polyheterocyclic structures from simple substrates. rsc.orgresearchgate.net
Table 3: C-H/N-O Bond Functionalization Approaches
| Methodology | Key Transformation | Typical Conditions | Intermediate Species | Outcome | Reference |
|---|---|---|---|---|---|
| Transition-Metal Catalysis | Intramolecular C-H Amination | Rh(III), Ru(II), or Fe catalyst | Metalla-cyclized intermediate | N-Heterocycle synthesis | nih.gov |
| Radical-Mediated Reaction | N-O Bond Homolysis | Photochemical or thermal induction | Iminyl and carbon-centered radicals | C-C or C-heteroatom bond formation | mdpi.com |
| Directed C-H Functionalization | C-H Activation via Directing Group | Pd(II) catalyst with O-acetyl oxime | Palladacycle | Functionalization ortho to the directing group | nih.gov |
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex, often biologically active, molecule at a late step in its synthesis. This strategy is highly valuable as it allows for the rapid generation of a library of analogues from a common advanced intermediate, bypassing the need for de novo synthesis for each target compound. researchgate.net The this compound scaffold is well-suited for LSF due to the presence of multiple reactive sites.
The C-H functionalization reactions discussed previously, particularly palladium-catalyzed direct arylations, are prime examples of LSF. researchgate.netresearchgate.net These methods can selectively modify the C-H bonds on the thiophene ring, allowing for the introduction of diverse substituents onto a pre-formed core structure. The ability to functionalize the oxime hydroxyl group into ethers or esters also represents a viable LSF strategy, enabling the attachment of various moieties to tune properties such as solubility or metabolic stability. researchgate.net
The development of robust and selective reactions is key to successful LSF. Methodologies that operate under mild conditions and tolerate a wide range of functional groups are particularly sought after. For thiophene-containing compounds, which are prevalent in many pharmaceuticals, understanding their metabolic pathways can also provide inspiration for LSF, as enzymatic processes in vivo represent a form of biological functionalization. nih.govacs.org By applying modern synthetic methods to the this compound core, complex molecular architectures can be efficiently constructed in the final stages of a synthetic sequence.
Advanced Spectroscopic and Structural Elucidation of 3 Phenoxythiophene 2 Carbaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Phenoxythiophene-2-carbaldehyde (B140713) oxime, ¹H and ¹³C NMR would confirm the presence of the thiophene (B33073) ring, the phenoxy group, and the oxime moiety, as well as their connectivity.
In a ¹H-NMR spectrum, the protons of 3-Phenoxythiophene-2-carbaldehyde oxime would exhibit distinct chemical shifts (δ) based on their electronic environments. The spectrum would likely show signals corresponding to the oxime proton (-NOH), the imine proton (-CH=N), two protons on the thiophene ring, and five protons on the phenoxy group.
The oxime hydroxyl proton is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 11.0 ppm, with its exact position being sensitive to solvent and concentration. The proton of the CH=N group would also be a singlet, expected around δ 8.0-8.5 ppm. The two protons on the thiophene ring at positions 4 and 5 would appear as doublets due to coupling with each other, likely in the δ 7.0-7.8 ppm range. The five protons of the phenoxy ring would show a more complex multiplet pattern, typically between δ 7.0 and 7.5 ppm.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NOH | 8.0 - 11.0 | broad singlet |
| -CH =N | 8.0 - 8.5 | singlet |
| Thiophene-H5 | 7.5 - 7.8 | doublet |
| Thiophene-H4 | 7.0 - 7.3 | doublet |
| Phenoxy-H (ortho, meta, para) | 7.0 - 7.5 | multiplet |
The ¹³C-NMR spectrum would provide evidence for all 11 carbon atoms in the molecule. The carbon of the C=N oxime group is expected to have a chemical shift in the range of δ 140-150 ppm. The carbons of the thiophene and phenoxy rings would appear in the aromatic region (δ 110-160 ppm). The carbon atom of the thiophene ring attached to the oxygen (C3) would be significantly downfield compared to the other thiophene carbons.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =N | 140 - 150 |
| Thiophene & Phenoxy Carbons | 110 - 160 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) would be used to confirm the molecular weight and elemental formula of the compound. For this compound (C₁₁H₉NO₂S), the expected exact mass would be approximately 219.0354 g/mol . High-resolution mass spectrometry (HRMS) would confirm this mass to within a few parts per million, validating the molecular formula.
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for oximes can include the loss of the hydroxyl group (-OH, M-17) or cleavage of the N-O bond. For this specific molecule, cleavage of the C-O ether bond could lead to fragments corresponding to the phenoxy radical (m/z 93) or the thiophene-2-carbaldehyde (B41791) oxime cation (m/z 126). The molecular ion peak (M⁺) would be expected at m/z 219.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key expected IR absorption bands include:
O-H stretch: A broad band in the region of 3100-3600 cm⁻¹ is characteristic of the hydroxyl group of the oxime wikipedia.org.
C-H stretch (aromatic): Signals appearing just above 3000 cm⁻¹.
C=N stretch: A sharp absorption band around 1640-1680 cm⁻¹ is indicative of the oxime C=N double bond wikipedia.org.
C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-O stretch (ether): A strong band in the 1200-1250 cm⁻¹ region.
N-O stretch: An absorption in the 930-960 cm⁻¹ range wikipedia.org.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, encompassing the phenoxy group, the thiophene ring, and the oxime, is expected to result in strong UV absorption. One would anticipate one or more strong absorption maxima (λ_max) in the 250-350 nm range, corresponding to π→π* transitions within the extended aromatic system shd-pub.org.rs.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
Key structural features that would be elucidated include:
Confirmation of Connectivity: Unambiguous confirmation of the atom-to-atom connections.
Stereochemistry: Determination of the oxime geometry, i.e., whether it exists as the E or Z isomer. Aldoximes can exist as two geometric isomers, and crystallography would identify which is present in the crystal lattice.
Conformation: The dihedral angles between the thiophene ring and the phenoxy ring, as well as between the thiophene ring and the oxime plane, would be determined.
Intermolecular Interactions: Analysis of the crystal packing would reveal any hydrogen bonding (e.g., involving the oxime's OH group) or π-π stacking interactions that stabilize the solid-state structure.
Without experimental data, a definitive analysis is not possible, but these techniques represent the standard and necessary methods for the complete and accurate structural elucidation of this compound.
Computational and Theoretical Investigations into 3 Phenoxythiophene 2 Carbaldehyde Oxime
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules, including thiophene (B33073) derivatives and oximes.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |
|---|---|---|---|---|
| Amino-thiophene derivative 7a | -5.65 | -1.82 | 3.83 | nih.gov |
| Amino-thiophene derivative 7c | -5.85 | -2.74 | 3.11 | nih.gov |
| Hydroxy-thiophene derivative 3a | -5.98 | -2.23 | 3.75 | nih.gov |
| 2,5-Substituted Thiophene 2B | -5.87 | -2.11 | 3.76 | dntb.gov.ua |
| 2,5-Substituted Thiophene 2E | -5.91 | -2.19 | 3.72 | dntb.gov.ua |
An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The EPS map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.
For 3-Phenoxythiophene-2-carbaldehyde (B140713) oxime, the EPS map would be expected to show a region of high electron density (red) around the oxygen atom of the oxime group and the oxygen atom of the phenoxy group, due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles. Conversely, the hydrogen atom of the oxime's hydroxyl group and the hydrogen atoms of the aromatic rings would likely exhibit a positive electrostatic potential (blue), making them susceptible to interaction with nucleophiles. The distribution of electrostatic potential across the thiophene and benzene (B151609) rings would reveal the electronic influence of the substituents on the aromatic systems.
Stereochemical Analysis and Conformational Dynamics via Computational Modeling
Computational modeling is an indispensable tool for investigating the three-dimensional structure of molecules, including the stability of different isomers and their dynamic behavior.
Oximes can exist as two geometric isomers, designated as E and Z (or syn and anti), due to the restricted rotation around the carbon-nitrogen double bond. The relative stability of these isomers and the energy barrier for their interconversion are crucial for understanding their chemical behavior. It is well-documented that oximes can undergo isomerization mdpi.com.
In the case of 3-Phenoxythiophene-2-carbaldehyde oxime, the E and Z isomers would differ in the spatial arrangement of the hydroxyl group of the oxime relative to the thiophene ring. Computational methods, such as DFT, can be used to calculate the ground-state energies of both isomers to determine their relative stabilities. The energy difference between the E and Z isomers is often small, and their ratio in equilibrium can be influenced by factors such as solvent and temperature.
Furthermore, computational modeling can elucidate the transition state for the E/Z isomerization, allowing for the calculation of the activation energy barrier. This barrier provides insight into the kinetic stability of the individual isomers and the ease with which they can interconvert. For many oximes, this interconversion can be facilitated by acid or light.
| Isomer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
|---|---|---|
| E-isomer | 0.0 | 15-25 |
| Z-isomer | 1-3 |
Note: The values in this table are representative and not based on specific calculations for this compound.
The geometry of the thiophene ring in this compound can be influenced by the presence of the bulky phenoxy and carbaldehyde oxime substituents. Computational analysis can reveal the preferred conformations and any torsional strain that may arise from steric interactions between the substituents and the ring.
The planarity of the thiophene ring is crucial for its aromaticity. DFT calculations can provide optimized geometries, including bond lengths and dihedral angles, which can be used to assess the degree of planarity. Any significant deviation from planarity would indicate a loss of aromatic character, which would in turn affect the molecule's stability and reactivity. The interaction between the phenoxy group and the thiophene ring, as well as the orientation of the carbaldehyde oxime group, can be investigated by calculating the rotational energy barriers around the C-O and C-C single bonds connecting these groups to the thiophene ring.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in determining the reaction rate.
For this compound, computational transition state analysis could be applied to various reactions. For example, the formation of the oxime from 3-phenoxythiophene-2-carbaldehyde and hydroxylamine (B1172632) could be modeled to understand the stepwise mechanism, including the initial nucleophilic addition of hydroxylamine to the carbonyl carbon and the subsequent dehydration step.
Furthermore, the reactivity of the oxime itself in subsequent reactions, such as the Beckmann rearrangement or cyclization reactions, could be investigated. By mapping the potential energy surface of the reaction, computational analysis can identify the lowest energy pathway and predict the major products. This level of mechanistic detail is often difficult to obtain through experimental methods alone.
Catalytic Pathways and Energetics
Computational studies on analogous aromatic oxime systems suggest that the catalytic transformation of this compound likely proceeds through several potential pathways, primarily involving acid or metal catalysis. Density Functional Theory (DFT) calculations on similar aromatic oximes have elucidated mechanisms involving protonation of the oxime oxygen, followed by nucleophilic attack or rearrangement.
For instance, in acid-catalyzed reactions, the initial protonation of the hydroxyl group of the oxime is a critical step, lowering the activation energy for subsequent transformations. The energetics of such pathways are highly dependent on the nature of the catalyst and the solvent environment. Theoretical models of related systems indicate that the transition state for these reactions involves significant charge separation, which would be stabilized by polar solvents.
In the context of metal-catalyzed reactions, computational studies on cobalt-oxime complexes have detailed pathways for processes like catalytic proton reduction. rsc.org These studies suggest that a hypothetical catalytic cycle for this compound could involve the formation of a complex with a transition metal, followed by redox changes and the generation of reactive intermediates. The energetics of these steps, including ligand exchange and reductive elimination, would be influenced by the electronic properties of the phenoxythiophene moiety.
To illustrate the potential energetics, a hypothetical energy profile for a generic acid-catalyzed rearrangement of an aromatic oxime is presented below. The activation energies (ΔEa) and reaction enthalpies (ΔH) are representative values based on calculations for analogous systems.
| Step | Reactant | Transition State | Product | ΔEa (kcal/mol) | ΔH (kcal/mol) |
| Protonation | Ar-CH=NOH + H+ | [Ar-CH=NOH2]+ | Complex | ~5-10 | ~ -15 |
| Rate-Determining Step | [Ar-CH=NOH2]+ | Rearrangement TS | Intermediate Cation | ~15-25 | ~5 |
| Deprotonation | Intermediate Cation + H2O | Deprotonation TS | Product + H3O+ | ~2-5 | ~ -20 |
Note: This data is illustrative and based on computational studies of analogous aromatic oximes.
Radical Intermediate Stability and Reactivity Profiling
The formation and stability of radical intermediates derived from this compound are of significant interest for understanding its potential role in radical-mediated reactions. The primary radical species anticipated is the iminoxyl radical, formed by the homolytic cleavage of the O-H bond of the oxime.
Computational studies, particularly DFT calculations, on various thiophene derivatives provide insights into their radical stability. mdpi.com The stability of a radical centered on the thiophene ring or its substituent is influenced by the delocalization of the unpaired electron across the aromatic system. The presence of the phenoxy group at the 3-position and the carbaldehyde oxime at the 2-position would significantly modulate the spin density distribution in any radical intermediate.
The reactivity of these radical intermediates can be profiled by examining their frontier molecular orbitals (FMOs). The singly occupied molecular orbital (SOMO) of the iminoxyl radical would be central to its reactivity, dictating its propensity to participate in addition, abstraction, or cyclization reactions. The energy of the SOMO, along with the distribution of spin density, can be computationally predicted.
Below is a table summarizing key computed parameters related to the stability and reactivity of hypothetical radical intermediates of this compound, based on data from analogous systems.
| Radical Species | Method of Generation (Hypothetical) | Key Stabilizing Factors | Predicted Reactivity |
| Iminoxyl Radical | H-atom abstraction from oxime OH | Resonance with thiophene and phenoxy rings | H-atom abstraction, addition to double bonds |
| Thiophene-centered Radical Cation | One-electron oxidation | Delocalization over the π-system | Nucleophilic attack, dimerization |
| Phenoxy-centered Radical | Fragmentation of a larger radical | Resonance within the phenyl ring and with the oxygen atom | Intramolecular cyclization, H-atom abstraction |
Note: This data is illustrative and based on computational studies of analogous aromatic and thiophene-containing radicals.
Molecular Dynamics Simulations for Solvent and Ligand Interaction Studies
Molecular dynamics (MD) simulations offer a powerful tool to investigate the behavior of this compound in a condensed phase, providing insights into its interactions with solvents and potential ligands at an atomistic level. While specific MD studies on this compound are not available, simulations of similar molecules like thiophene in various solvents can inform our understanding. rsc.orgnih.gov
MD simulations can reveal the structure of the solvation shell around the molecule, identifying preferential interactions between specific atoms of the solute and the solvent molecules. For this compound, one would expect polar solvents to form hydrogen bonds with the oxime group, while nonpolar solvents would interact more favorably with the phenoxy and thiophene rings through van der Waals forces.
Furthermore, MD simulations can be employed to study the binding of this compound to a biological target or a catalyst. By placing the molecule in a simulation box with the target and solvent, one can observe the dynamics of the binding process, calculate the binding free energy, and identify the key intermolecular interactions that stabilize the complex. These interactions could include hydrogen bonds, hydrophobic contacts, and π-stacking interactions involving the aromatic rings.
The following table outlines the types of insights that could be gained from hypothetical MD simulations of this compound in different environments.
| Simulation System | Key Properties Investigated | Potential Findings |
| In Water (Polar, Protic Solvent) | Solvation structure, hydrogen bonding dynamics, conformational preferences | Strong hydrogen bonding network around the oxime group. Specific orientation of water molecules around the aromatic rings. |
| In Toluene (Nonpolar, Aromatic Solvent) | Solute-solvent stacking interactions, aggregation behavior | π-stacking interactions between the thiophene/phenoxy rings and toluene. Potential for self-aggregation. |
| With a Generic Protein Active Site | Binding mode, interaction energies, conformational changes | Identification of key amino acid residues involved in binding. Prediction of binding affinity. |
Note: This data is illustrative and based on the expected outcomes of molecular dynamics simulations for a molecule with these functional groups.
Applications in Advanced Chemical Sciences and Future Research Directions
Role of Thiophene-Oxime Ligands in Coordination Chemistry and Catalysis
Ligands are central to the function of coordination complexes, dictating the reactivity and catalytic prowess of the metallic center. researchgate.net Thiophene-based ligands, in particular, have emerged as powerful tools in catalysis and materials science. nih.gov The presence of both a sulfur atom within the thiophene (B33073) ring and the nitrogen and oxygen atoms of the oxime group in 3-Phenoxythiophene-2-carbaldehyde (B140713) oxime provides multiple potential coordination sites. This multi-dentate character allows for the formation of stable chelate complexes with a variety of transition metals. nih.govresearchgate.net The electronic properties of the thiophene ring, which can be tuned through substitution, further influence the behavior of the resulting metal complexes. bohrium.com
Oximes are readily derived from aldehydes and ketones, making a vast library of structurally and electronically diverse oxime ligands accessible for coordination chemistry and catalysis. researchgate.net The combination of the thiophene scaffold with the oxime functionality creates a ligand class with significant potential in organometallic chemistry. researchgate.netbohrium.com
Asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, is of paramount importance in the pharmaceutical and fine chemical industries. A key strategy in this field is the use of chiral ligands to control the stereochemical outcome of a reaction. Thiophene-based structures have been successfully incorporated into C2-symmetric chiral ligands, such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene. nih.gov These ligands have proven effective in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving good yields and enantioselectivities. nih.gov
Furthermore, chiral Schiff base ligands derived from thiophene derivatives have been synthesized and used in vanadium-catalyzed asymmetric oxidation of sulfides, producing chiral sulfoxides with high enantiomeric excess. iaea.orgresearchgate.net Chiral amino alcohols based on thiophene carbaldehydes have also been applied as ligands in copper-catalyzed asymmetric Henry reactions, yielding β-hydroxy nitroalkanols with excellent enantioselectivities (up to 96% ee). researchgate.net The structural framework of 3-Phenoxythiophene-2-carbaldehyde oxime serves as an ideal starting point for the design of new chiral ligands. By introducing chiral substituents, either on the phenoxy group or by derivatizing the oxime moiety with a chiral amine, it is possible to create novel ligands for a wide array of asymmetric transformations, including Henry reactions, Diels-Alder reactions, and asymmetric allylic substitutions. nih.gov
Table 1: Examples of Thiophene-Based Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Metal Catalyst | Reaction Type | Enantioselectivity (ee) | Reference |
| 2,5-bis(oxazolinyl)thiophene | Cu(OTf)₂ | Friedel-Crafts Alkylation | Up to 81% | nih.gov |
| Thiophene-based Schiff Base | Vanadium Complex | Sulfide (B99878) Oxidation | Up to 79% | iaea.org |
| Thiolated Amino Alcohols | Cu(OTf)₂ | Henry Reaction | Up to 96% | researchgate.net |
Thiophene derivatives readily form complexes with a wide range of transition metals, including palladium, copper, cobalt, zinc, and ruthenium. nih.govillinois.edunih.gov The coordination can occur through the sulfur atom of the thiophene ring (η1(S) coordination), or through the π-system of the ring (η5 coordination). bohrium.com The presence of the oxime group in this compound provides additional N and O donor atoms, enabling bidentate or even tridentate chelation. nih.gov This chelation enhances the stability of the resulting metal complexes.
Complexes derived from oxime ligands, known as palladacycles when formed with palladium, have demonstrated significant catalytic activity. researchgate.net For instance, oxime-derived palladium complexes are effective catalysts for Mizoroki-Heck and Suzuki-Miyaura coupling reactions, which are fundamental C-C bond-forming transformations in organic synthesis. researchgate.net
The development of catalysts for C-N bond formation is a crucial area of research. Thiophene-oxime ligands can be utilized to create novel catalysts for such reactions. The electronic environment of the metal center, which is key to its catalytic activity, can be fine-tuned by modifying the substituents on the thiophene or phenoxy rings. The hemilabile nature of metal-bound thioethers can be advantageous in ligand design, potentially stabilizing resting states of a catalyst while allowing for dissociation to open a coordination site for reactants. nih.gov
Integration into Functional Materials and Electronic Systems
Thiophene-based molecules are fundamental building blocks in the field of organic electronics due to their excellent electronic properties, chemical versatility, and stability. semanticscholar.org Polythiophene and its derivatives are particularly noted for their stability in both neutral and oxidized states and their superior charge transport properties, which stem from the high polarizability of the sulfur atoms. semanticscholar.org The incorporation of thiophene units into covalent organic frameworks (COFs) is also being explored to create materials with intriguing functionalities for light-driven applications. mdpi.com
The electronic properties of thiophene-based materials, such as their HOMO/LUMO energy levels and band gaps, can be systematically tuned. researchgate.netresearchgate.net This tuning is often achieved by introducing electron-donating or electron-withdrawing groups onto the thiophene backbone. researchgate.netrsc.org For example, theoretical studies on 3,4-phenylenedioxythiophene (PheDOT) derivatives have shown that side functional groups can have a strong effect on the HOMO/LUMO energy levels of the corresponding conjugated polymers, allowing for efficient tuning over a range of 1.6 eV. rsc.org Experimental work confirmed that a polymer with an electron-withdrawing CF₃ group showed a significant anodic shift in its p-doping potential compared to the unsubstituted polymer. rsc.org
The 3-phenoxy group in this compound can be functionalized to modulate the electronic characteristics of resulting oligomers or polymers. The oxime group can also influence the electronic structure and intermolecular interactions, which are critical for charge transport in organic field-effect transistors (OFETs) and other electronic devices. mdpi.com The study of oligomers is essential for understanding and developing polymers for electronic and optoelectronic applications. researchgate.net
Table 2: Calculated Electronic Properties of Substituted Polythiophenes
| Substituent Group | Effect on HOMO Level | Effect on LUMO Level | Band Gap (eV) | Reference |
| Electron-withdrawing (e.g., -CN) | Lowered Energy | Lowered Energy | ~1.8 | researchgate.net |
| Electron-donating (e.g., -OCH₃) | Raised Energy | Raised Energy | Varies | researchgate.net |
| Phenylenedioxy (PheDOT) | Varies with substituent | Varies with substituent | ~1.6-1.65 | rsc.org |
Thiophene-based materials are renowned for their interesting photophysical properties, making them suitable for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), photosensitizers, and organic solar cells. mdpi.combeilstein-journals.orgbeilstein-archives.org The absorption and emission wavelengths of these materials can be precisely controlled through chemical modification. researchgate.net
For instance, a donor-π-acceptor (D-π-A) type compound featuring a thieno[3,2-b]thiophene (B52689) π-linker exhibited maximum absorption and emission wavelengths of 411 nm and 520 nm, respectively, with a high fluorescence quantum yield of 86% in solution. beilstein-journals.orgbeilstein-archives.org This compound was successfully used as an emitter in an OLED device. beilstein-journals.orgbeilstein-archives.org The introduction of different π-conjugated linkers and substituents allows for the tuning of optical and energetic properties over a broad range. researchgate.net
The structure of this compound contains both electron-rich (phenoxy, thiophene) and potentially electron-accepting (carbaldehyde oxime) moieties, suggesting its potential as a D-π-A type fluorophore. By polymerizing or incorporating this unit into larger conjugated systems, new materials for OLEDs or sensors could be developed. The inherent fluorescence of thiophene oligomers is a key property that can be exploited in designing ligands for detecting protein aggregates associated with diseases like Alzheimer's. nih.gov
Table 3: Photophysical Data for a Thienothiophene-Based Fluorophore
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 411 nm | THF | beilstein-journals.orgbeilstein-archives.org |
| Emission Maximum (λem) | 520 nm | THF | beilstein-journals.orgbeilstein-archives.org |
| Stokes Shift | 109 nm | THF | beilstein-journals.orgbeilstein-archives.org |
| Quantum Yield (Solution) | 86% | THF | beilstein-journals.orgbeilstein-archives.org |
| Quantum Yield (Solid-State) | 41% | - | beilstein-journals.orgbeilstein-archives.org |
| Optical Band Gap (Eoptic) | 2.52 eV | - | beilstein-journals.orgbeilstein-archives.org |
This compound as a Versatile Synthetic Intermediate
The reactivity of the constituent functional groups makes this compound a valuable intermediate in organic synthesis. Oximes are key intermediates in the biosynthesis of various plant defense compounds and can be chemically synthesized through convenient, high-yield routes. nih.gov The oxime moiety can undergo a variety of transformations, including reduction to amines, hydrolysis back to aldehydes, or rearrangement reactions like the Beckmann rearrangement.
The thiophene ring itself is amenable to further functionalization. Cross-coupling reactions, such as Suzuki and Kumada couplings, are widely used to form C-C bonds at the 2- and 5-positions of the thiophene ring, enabling the synthesis of complex oligomeric and polymeric structures. nih.gov The presence of the phenoxy group offers another site for modification, allowing for the attachment of various functional groups to tune the steric and electronic properties of the final molecule.
For example, the aldehyde precursor to the oxime can be used in reactions to build more complex heterocyclic systems. Pyrazole (B372694) oxime derivatives have been synthesized from corresponding pyrazole carbaldehydes as part of efforts to discover new bioactive molecules. nih.gov Similarly, this compound can serve as a starting point for creating libraries of novel compounds for screening in medicinal chemistry or materials science. Its utility as a building block for thiophene-based covalent organic frameworks or as a precursor for pharmaceuticals demonstrates its versatility. mdpi.com
Building Block for Complex Heterocyclic Architectures
This compound serves as a versatile precursor for the construction of elaborate heterocyclic frameworks, which are prevalent scaffolds in pharmaceuticals and materials science. ontosight.ai The inherent reactivity of both the oxime functional group and the thiophene core can be strategically exploited to generate a variety of nitrogen- and sulfur-containing ring systems.
The oxime group is a particularly valuable handle for introducing nitrogen into a molecular structure. nsf.gov Transition metal-catalyzed reactions involving oximes have become a cornerstone for the synthesis of N-heterocycles. acs.orgscispace.comresearchgate.net For instance, processes analogous to the aza-Heck reaction, where a palladium or copper catalyst facilitates the cyclization of an oxime onto a tethered alkene, could be envisioned. rsc.org Oxidative addition of the catalyst into the N–O bond of an O-acyl or related oxime derivative generates a reactive imino-metal intermediate that can undergo subsequent cyclization. scispace.comrsc.org
Furthermore, the N-O bond of the oxime is susceptible to cleavage, providing access to highly reactive iminyl radicals. nsf.govresearchgate.net These radicals are powerful intermediates for intramolecular cyclization reactions, enabling the formation of five-membered rings like pyrrolines through a 5-exo-trig cyclization pathway. rsc.orgbeilstein-journals.org The thiophene ring itself is a key structural motif in medicinal chemistry and can be further annulated to construct fused heterocyclic systems. researchgate.netpharmaguideline.com The combination of these reactive sites in this compound allows for multi-step, one-pot sequences to build molecular complexity efficiently.
Table 1: Potential Heterocyclic Architectures from this compound
| Target Heterocycle | Potential Synthetic Strategy | Key Intermediate |
|---|---|---|
| Thieno[2,3-c]pyridines | Intramolecular cyclization following Beckmann rearrangement or radical-mediated C-H amination. | Nitrilium ion or Iminyl radical |
| Thieno[2,3-d]isoxazoles | Electrophilic cyclization onto the thiophene ring. | N-halo oxime |
| Pyrrolothiophenes | Reductive or photocatalytic radical cyclization of an appropriately substituted precursor. | Iminyl radical |
| Fused 1,2,4-Oxadiazoles | Oxidative cyclization involving 1,5-hydrogen atom transfer (HAT) from a tethered C-H bond. | Oxime radical |
Methodologies for Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) is a powerful strategy in modern chemical synthesis that allows for the modification of complex molecules at a late point in their synthetic sequence, thereby avoiding laborious de novo synthesis for each new analogue. chimia.chnih.gov This approach is particularly valuable in drug discovery for rapidly generating diverse libraries of compounds to explore structure-activity relationships. nih.gov this compound possesses several sites amenable to LSF, including the electron-rich thiophene ring and the phenoxyaryl group.
The thiophene ring is highly susceptible to electrophilic substitution, primarily at the C5 position, which is activated by the sulfur atom. pharmaguideline.com Standard electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation could be employed to introduce new functional groups. More advanced and selective methods, such as transition-metal-catalyzed C–H activation, represent a major focus of modern LSF. mpg.dempg.de These methods could selectively introduce aryl, alkyl, or other functional groups onto either the thiophene or the phenoxy ring, depending on the directing-group capabilities of the oxime and ether moieties and the choice of catalyst. For example, palladium-catalyzed C-H arylation could be used to couple aryl bromides to the thiophene core. organic-chemistry.org This allows for the systematic modification of the molecule's steric and electronic properties.
Table 2: Potential Late-Stage Functionalization Reactions
| Reaction Type | Target Site | Reagents/Catalyst | Functional Group Introduced |
|---|---|---|---|
| Electrophilic Halogenation | Thiophene C5-position | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |
| C-H Arylation | Thiophene or Phenoxy Ring | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂) | Aryl group |
| C-H Trifluoromethylation | Thiophene or Phenoxy Ring | Togni's reagent, Ag or Cu catalyst | -CF₃ |
| O-Alkylation/Arylation | Oxime hydroxyl group | Alkyl/Aryl halide, Base | O-Alkyl/O-Aryl ether |
Emerging Research Areas and Unexplored Reactivity in Substituted Oxime Chemistry
The chemistry of oximes is experiencing a renaissance, driven largely by the development of novel methods for generating and utilizing iminyl radicals under mild conditions. nsf.govresearchgate.net Visible-light photocatalysis has emerged as a particularly powerful tool, enabling the single-electron reduction or oxidation of oxime derivatives to trigger N–O bond fragmentation. researchgate.netbeilstein-journals.org This approach avoids the harsh reagents often required in traditional radical chemistry and offers unique opportunities for controlling reactivity. nsf.gov
For a molecule like this compound, photocatalytic generation of the corresponding iminyl radical opens the door to a host of unexplored transformations. One key area is the use of 1,5-hydrogen atom transfer (HAT) processes. If a suitable C-H bond is present within a five-atom radius of the iminyl radical (for example, on a substituent attached to the phenoxy ring), an intramolecular HAT event could occur, translocating the radical to a carbon center, which could then be trapped or undergo further cyclization. beilstein-journals.org
Furthermore, the interplay between the thiophene sulfur atom and the oxime functionality remains largely unexplored in the context of modern synthetic methods. Transition metal complexes are known to interact with thiophenes in various coordination modes, sometimes leading to C-S bond cleavage or ring-opening reactions. researchgate.net It is conceivable that a catalyst could engage both the oxime and the sulfur atom simultaneously, enabling novel cycloaddition or rearrangement pathways that are not accessible to either functional group in isolation. The development of chemodivergent catalytic systems, where the reaction outcome can be switched between different heterocyclic products by tuning the catalyst or ligands, is another exciting frontier. nih.gov Such studies could unlock new synthetic routes and provide access to novel molecular architectures based on the substituted thiophene oxime scaffold.
Q & A
Q. What are the optimized synthetic routes for 3-Phenoxythiophene-2-carbaldehyde oxime?
The synthesis typically involves condensation of 3-phenoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. Key steps include:
- Reagents : Hydroxylamine hydrochloride, triethylamine (as a base), and anhydrous ethanol or methanol as solvent .
- Conditions : Stirring at 60–80°C for 4–6 hours under nitrogen atmosphere to prevent oxidation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield : Typically 70–80% after optimization.
Q. What spectroscopic techniques are used to confirm the structure of this oxime?
Standard characterization includes:
- 1H/13C NMR : Key signals include the oxime proton (δ 8.5–9.0 ppm, singlet) and aldehyde-derived carbon (δ ~160 ppm). Aromatic protons from the phenoxy and thiophene groups appear in δ 6.5–8.0 ppm .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 220.06 for C11H9NO2S) .
- IR : Stretching bands for C=N (1640–1620 cm⁻¹) and O–H (3200–3400 cm⁻¹) .
Q. What are the common chemical reactivities of this compound?
The oxime group (C=N–OH) enables:
- Cyclization : Forms isoxazoline derivatives under acidic conditions.
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Ni) via the N–O moiety .
- Nucleophilic Substitution : The thiophene ring can undergo electrophilic substitution (e.g., nitration, halogenation) .
Advanced Research Questions
Q. How can discrepancies in reaction yields during scale-up be resolved?
Contradictions often arise from:
- Oxygen Sensitivity : Use rigorous inert gas (N₂/Ar) purging to prevent oxime oxidation.
- Solvent Purity : Anhydrous solvents (e.g., DCM, ethanol) are critical; trace water reduces yields by 10–15% .
- Temperature Control : Exothermic reactions require gradual heating (e.g., 2°C/min) to avoid side products. Methodological Fix : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and optimize stoichiometry (1.2:1 hydroxylamine:aldehyde ratio) .
Q. How to address tautomerism-induced ambiguities in NMR data?
The oxime group can exhibit syn/anti tautomerism, complicating spectral interpretation:
- Variable Temperature NMR : Conduct at 25°C and −40°C to observe coalescence of tautomeric signals .
- Deuteration : Exchange labile protons with D2O to simplify splitting patterns .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify dominant tautomers .
Q. What mechanistic insights explain unexpected byproducts in oxime derivatization?
Side reactions (e.g., Beckmann rearrangement) may occur under acidic or high-temperature conditions:
- Control Experiments : Test reaction at lower temperatures (e.g., 0°C) and neutral pH.
- LC-MS Monitoring : Identify intermediates (e.g., nitrilium ions) to refine pathways .
- Additive Screening : Use radical inhibitors (e.g., TEMPO) to suppress oxidative coupling .
Q. How to design experiments to probe biological targets of this oxime?
- Enzyme Inhibition Assays : Measure Ki values using purified enzymes (e.g., DAHPS) and fluorogenic substrates .
- pKa Determination : Use UV-Vis titration (250–400 nm) to correlate protonation state with activity .
- In Silico Docking : Model interactions with target proteins (e.g., AutoDock Vina) to prioritize in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
